molecular formula C10H20N2 B2642590 (1-Cyclohexylazetidin-2-yl)methanamine CAS No. 1782264-48-5

(1-Cyclohexylazetidin-2-yl)methanamine

Cat. No.: B2642590
CAS No.: 1782264-48-5
M. Wt: 168.284
InChI Key: UBKIBQJUVGCHNH-UHFFFAOYSA-N
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Description

(1-Cyclohexylazetidin-2-yl)methanamine is an organic compound with the molecular formula C10H20N2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylazetidin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable azetidine precursor, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylazetidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylazetidinone, while reduction could produce different amine derivatives .

Scientific Research Applications

(1-Cyclohexylazetidin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclohexylazetidin-2-yl)methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclohexylazetidin-2-yl)methanamine is unique due to its combination of a cyclohexyl group and an azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(1-cyclohexylazetidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-8-10-6-7-12(10)9-4-2-1-3-5-9/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKIBQJUVGCHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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